molecular formula C8H11N3OS B1238166 2-furaldehyde N-ethylthiosemicarbazone

2-furaldehyde N-ethylthiosemicarbazone

Cat. No.: B1238166
M. Wt: 197.26 g/mol
InChI Key: SRSVSAGXHKFOOZ-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Furaldehyde N-ethylthiosemicarbazone is a heterocyclic thiosemicarbazone derived from the condensation of 2-furaldehyde (a furan derivative with an aldehyde group) and N-ethylthiosemicarbazide. Its structure features a thiosemicarbazone backbone (N–NH–C=S) with an N-ethyl substituent and a 2-furyl moiety, which provides multiple donor sites for metal coordination. Thiosemicarbazones are renowned for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, often enhanced by metal complexation . The aldehyde group in 2-furaldehyde is critical for its bioactivity, as it facilitates chelation with transition metals like Ni(II), Cu(II), and Zn(II), which are pivotal in modulating pharmacological effects .

Properties

Molecular Formula

C8H11N3OS

Molecular Weight

197.26 g/mol

IUPAC Name

1-ethyl-3-[(E)-furan-2-ylmethylideneamino]thiourea

InChI

InChI=1S/C8H11N3OS/c1-2-9-8(13)11-10-6-7-4-3-5-12-7/h3-6H,2H2,1H3,(H2,9,11,13)/b10-6+

InChI Key

SRSVSAGXHKFOOZ-UXBLZVDNSA-N

SMILES

CCNC(=S)NN=CC1=CC=CO1

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC=CO1

Canonical SMILES

CCNC(=S)NN=CC1=CC=CO1

Origin of Product

United States

Comparison with Similar Compounds

Anticancer Potential

  • 2-Furaldehyde N-ethylthiosemicarbazone : The heterocyclic furan backbone and aldehyde group are critical for anticancer activity, as they enable redox-active metal chelation (e.g., Cu(II)), inducing oxidative stress in cancer cells .
  • 5-Chloro-2-furaldehyde thiosemicarbazone : The chloro substituent enhances cytotoxicity in vitro, with Cu(II) complexes showing higher potency than Ni(II) or Zn(II) due to stronger DNA intercalation .
  • Benzaldehyde derivatives : Lower activity due to the absence of a heterocyclic ring, which reduces metal-chelation efficiency .

Antimicrobial Activity

  • N-Ethyl vs. N-Methyl : N-Methyl thiosemicarbazones exhibit broader antimicrobial spectra, likely due to reduced steric bulk facilitating target binding . However, the N-ethyl variant may show selectivity against resistant strains owing to its lipophilicity.

Metal Complexation Behavior

Thiosemicarbazones form stable complexes with transition metals, altering their bioavailability and reactivity:

Compound Metal Complexes Studied Coordination Mode Notable Findings Reference ID
2-Furaldehyde N-ethylthiosemicarbazone Ni(II), Cu(II), Zn(II) Bidentate (S, N) or tridentate (S, N, O from furan) Cu(II) complexes exhibit square-planar geometry and superior anticancer activity.
5-Chloro-2-furaldehyde thiosemicarbazone Ni(II), Cu(II), Zn(II) Bidentate (S, N) Higher stability constants (log β) for Cu(II) due to Cl electronegativity.
5-Methyl-2-furaldehyde thiosemicarbazone Co(II), Ni(II), Cd(II) Tridentate (S, N, O from furan) Co(II) complexes show octahedral geometry with ligand-to-metal charge transfer.
  • Stability Trends : Electron-withdrawing groups (e.g., Cl) increase complex stability, while alkyl groups (e.g., Me, Et) modulate solubility and cellular uptake .
  • Pharmacological Enhancement : Metal chelation often amplifies bioactivity. For example, Cu(II) complexes of 2-furaldehyde derivatives generate reactive oxygen species (ROS), triggering apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-furaldehyde N-ethylthiosemicarbazone
Reactant of Route 2
2-furaldehyde N-ethylthiosemicarbazone

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